(4-tert-Butylphenyl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of (4-tert-Butylphenyl)acetonitrile and related compounds often involves innovative methods to incorporate the tert-butyl group into the phenylacetonitrile framework. A notable example includes the serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile, demonstrating a one-step reduction of an oxime group to a methylene unit, which can serve as a precursor for various nitrogen heterocycles (Klenov et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to (4-tert-Butylphenyl)acetonitrile has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structure and spectroscopic characteristics of 4-(tert-Butyl)-4-nitro-1,1-biphenyl were characterized, providing insights into the stabilization of the molecule through C-H···O interactions, and highlighting the molecule's high reactivity and potential as an anticancer drug (Kumari et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving (4-tert-Butylphenyl)acetonitrile derivatives are varied and can lead to a wide range of products. For instance, the electrochemical oxidation of related compounds like 2,4,6-tri-tert-butylphenol has been studied in acetonitrile and ethanol+water, revealing the formation of stable phenoxy radicals and phenoxonium ions, which undergo further reactions to produce various oxidation products (Richards et al., 1975).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of (4-tert-Butylphenyl)acetonitrile in different environments. The synthesis and characterization of tert-butyl hypofluorite offer insights into the physical properties of tert-butyl-containing compounds, highlighting their melting and boiling points, and providing a basis for comparisons (Appelman et al., 1993).
Chemical Properties Analysis
The chemical properties of (4-tert-Butylphenyl)acetonitrile derivatives, including reactivity, stability, and potential interactions, are essential for their application in various fields. The study on the dramatic solvent effect on ligand wrapping around a complexed cation demonstrates the influence of solvent on the chemical behavior of tert-butylcalix[4]arene derivatives in acetonitrile, affecting the extent of ligand wrapping and complexation behavior with cations (Varnek & Wipff, 1993).
Scientific Research Applications
Electrodeposition for Supercapacitor Applications
- Research Insight : A study by Yue et al. (2012) explored the electropolymerization of pyrrole and 3-(4-tert-butylphenyl)thiophene monomers, which involved (4-tert-Butylphenyl)acetonitrile. This process was performed on stainless steel mesh substrates in LiClO4/acetonitrile solution. The resultant copolymer showed superior electrochemical performance, making it a potential material for supercapacitors【Yue et al., 2012】.
Photochemistry in Arylcycloalkylsulfonium Salt
- Research Insight : Sanramé et al. (2004) investigated the photochemistry of a specific arylcycloalkylsulfonium salt in acetonitrile and methanol. Their study provides insights into the reaction mechanism and efficiency of this compound as a photoacid generator, which is crucial for applications in resist formulations【Sanramé et al., 2004】.
Synthesis and Characterization of Novel Polymers
- Research Insight : Ozyurt et al. (2008) synthesized a new polythiophene derivative using a monomer that involved (4-tert-Butylphenyl)acetonitrile. This polymer displayed multichromic properties upon doping, which indicates potential applications in electrochromic devices【Ozyurt et al., 2008】.
Safety And Hazards
“(4-tert-Butylphenyl)acetonitrile” is classified as dangerous. It is toxic if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(4-tert-butylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJPXROEIJPNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052011 | |
Record name | (4-tert-Butylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |
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Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butylphenyl)acetonitrile | |
CAS RN |
3288-99-1 | |
Record name | (4-tert-Butylphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3288-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (4-tert-Butylphenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3288-99-1 | |
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Record name | Benzeneacetonitrile, 4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (4-tert-Butylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-tert-butylphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.950 | |
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Record name | (4-TERT-BUTYLPHENYL)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJV56A2CNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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